molecular formula C23H14O5 B12200604 2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one

2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one

Cat. No.: B12200604
M. Wt: 370.4 g/mol
InChI Key: OJEHSAVBPHCDPU-UHFFFAOYSA-N
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Description

2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one typically involves multi-step organic reactions. One common method involves the O-sulfonylation reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . The aryl sulfonyl esters formed are then subjected to further reactions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of chromen and benzo[f]chromen moieties makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H14O5

Molecular Weight

370.4 g/mol

IUPAC Name

2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)benzo[f]chromen-3-one

InChI

InChI=1S/C23H14O5/c1-12-19(24)8-7-15-16(11-21(25)28-22(12)15)18-10-17-14-5-3-2-4-13(14)6-9-20(17)27-23(18)26/h2-11,24H,1H3

InChI Key

OJEHSAVBPHCDPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)O

Origin of Product

United States

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